molecular formula C13H13N3S B156635 1,4-Diphenyl-3-thiosemicarbazide CAS No. 1768-59-8

1,4-Diphenyl-3-thiosemicarbazide

Cat. No. B156635
CAS RN: 1768-59-8
M. Wt: 243.33 g/mol
InChI Key: VGIVYSWGHVFQRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Diphenyl-3-thiosemicarbazide and its derivatives are a class of compounds that have been extensively studied due to their diverse pharmacological properties and potential applications in medicinal chemistry. These compounds are characterized by the presence of a thiosemicarbazide group attached to a diphenyl moiety, which is a common structural feature in this class of chemicals.

Synthesis Analysis

The synthesis of 1,4-Diphenyl-3-thiosemicarbazide derivatives involves various chemical reactions, often starting with the reaction of appropriate anilines, ammonia, and carbon disulfide, followed by the addition of hydrazine hydrate and other reagents to introduce different substituents and achieve the desired structural variations . For instance, the synthesis of 4-aryl-(thio)semicarbazides linked with diphenylacetyl moiety has been described, showcasing the versatility of the synthetic routes available for these compounds .

Molecular Structure Analysis

The molecular structure of these compounds has been extensively characterized using various spectroscopic techniques such as FT-IR, Raman, mass, 1H NMR, and 13C NMR . Additionally, density functional theory (DFT) studies have been employed to evaluate the stability of the molecules, delocalization of electron charge density, and hyper-conjugative interactions . X-ray diffraction methods have also been used to determine the crystal structures of certain derivatives, providing insights into their conformational behavior in various crystal environments .

Chemical Reactions Analysis

Thiosemicarbazide derivatives undergo a range of chemical reactions, including cyclization reactions that lead to the formation of various heterocyclic compounds such as thiadiazoles and imidazolinones . These reactions are often influenced by the presence of acid or base and can result in significant changes in the molecular structure, as evidenced by the disappearance of bands associated with open-chain subgroups and the appearance of bands corresponding to the closed-ring structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,4-Diphenyl-3-thiosemicarbazide derivatives have been analyzed through computational studies, including the calculation of dipole moments, mean polarizability, and first-order hyperpolarizability . Molecular electrostatic potential studies, HOMO-LUMO analyses, and thermodynamic properties have also been determined to understand the reactivity and stability of these molecules . The presence of various substituents and their positions on the aryl ring have been found to significantly influence the chemical reactivity and biological activity of these compounds .

Relevant Case Studies

Several case studies have demonstrated the biological activities of 1,4-Diphenyl-3-thiosemicarbazide derivatives. For example, some derivatives have shown strong antinociceptive activity in behavioral models, with certain compounds exhibiting potent analgesic effects connected to the opioid system . Others have been identified as potent urease inhibitors, with structure-activity relationship studies highlighting the importance of substituent positions for activity . Additionally, some derivatives have been evaluated for their antimicrobial activity against various bacterial strains, with the nature and position of substituents playing a role in their antibacterial efficacy .

Scientific Research Applications

Anticancer Agents

  • Field : Medical and Biological Research
  • Application : Thiosemicarbazide and 1,3,4-thiadiazole derivatives have been studied for their potential as anticancer agents .
  • Method : A series of thiosemicarbazides and their corresponding 1,3,4-thiadiazole derivatives were synthesized and characterized using various spectroscopic methods. Their potential anti-proliferative effectiveness was assessed using MTT assay against two cancer cell lines (U87 and HeLa) and normal fibroblast cells (L929) .
  • Results : Among the compounds, 4d showed the highest cytotoxic activity against U87 and 4i against HeLa. Compound 3b exhibited selective cytotoxic activity against both cancer cells .

Human Carbonic Anhydrase Inhibitors

  • Field : Medical and Biological Research
  • Application : Some thiosemicarbazide derivatives have been studied for their potential as human carbonic anhydrase inhibitors .
  • Method : Carbonic anhydrase IX activity studies were performed to understand the underlying mechanism of action .
  • Results : The results indicated that compound 4e showed higher efficacy than standard acetazolamide (IC 50 = 0.58 ± 0.02 µM) with an IC 50 value of 0.03 ± 0.01 µM .

Chelating Agents

  • Field : Chemistry
  • Application : Thiosemicarbazone derivatives are versatile ligands and adopt a variety of different coordination modes with various metal ions due to the presence of ketone or aldehyde groups and N or S atoms .
  • Method : The chelating capacity of thiosemicarbazone derivatives with transition metal atoms enhances their medicinal responses .
  • Results : This property classifies them as a crucial class of compounds due to their numerous synthetic options, medicinal, biological, and pharmaceutical applications .

Antimicrobial Agents

  • Field : Medical and Biological Research
  • Application : Thiosemicarbazide derivatives have been studied for their potential as antimicrobial agents .
  • Method : The antimicrobial activity of these compounds is typically assessed using standard microbiological techniques .
  • Results : These compounds have demonstrated effectiveness against a variety of bacterial and fungal pathogens .

Antidiabetic Agents

  • Field : Medical and Biological Research
  • Application : Some thiosemicarbazide derivatives have been studied for their potential as antidiabetic agents .
  • Method : The antidiabetic activity of these compounds is typically assessed using in vitro and in vivo models of diabetes .
  • Results : These compounds have demonstrated potential in regulating blood glucose levels .

Anti-Inflammatory Agents

  • Field : Medical and Biological Research
  • Application : Thiosemicarbazide derivatives have been studied for their potential as anti-inflammatory agents .
  • Method : The anti-inflammatory activity of these compounds is typically assessed using in vitro and in vivo models of inflammation .
  • Results : These compounds have demonstrated potential in reducing inflammation .

Antifungal Agents

  • Field : Medical and Biological Research
  • Application : Many 1,3,4-thiadiazoles have been synthesized and tested as antifungal agents .
  • Method : The antifungal activity of these compounds is typically assessed using standard microbiological techniques .
  • Results : These compounds have demonstrated effectiveness against a variety of fungal pathogens .

Antidepressant Agents

  • Field : Medical and Biological Research
  • Application : Some 1,3,4-thiadiazoles have been studied for their potential as antidepressant agents .
  • Method : The antidepressant activity of these compounds is typically assessed using in vitro and in vivo models of depression .
  • Results : These compounds have demonstrated potential in regulating mood disorders .

Anticonvulsant Agents

  • Field : Medical and Biological Research
  • Application : 1,3,4-thiadiazoles have been studied for their potential as anticonvulsant agents .
  • Method : The anticonvulsant activity of these compounds is typically assessed using in vitro and in vivo models of seizures .
  • Results : These compounds have demonstrated potential in controlling seizures .

Safety And Hazards

This compound is harmful if swallowed . It is recommended to avoid eating, drinking, or smoking when using this product. If swallowed, it is advised to call a poison center or doctor if you feel unwell .

Future Directions

Thiosemicarbazide derivatives have been garnering substantial attention from researchers worldwide due to their expansive range of biological activities . The main aim of future research work is to invent multifunctional medicinal drugs that include investigating the roles of pyrazole, thiosemicarbazides, and transition metal complexes .

properties

IUPAC Name

1-anilino-3-phenylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3S/c17-13(14-11-7-3-1-4-8-11)16-15-12-9-5-2-6-10-12/h1-10,15H,(H2,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGIVYSWGHVFQRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NNC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5061956
Record name Hydrazinecarbothioamide, N,2-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5061956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Diphenyl-3-thiosemicarbazide

CAS RN

1768-59-8
Record name N,2-Diphenylhydrazinecarbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1768-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,2-Diphenylhydrazinecarbothioamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001768598
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Diphenyl-3-thiosemicarbazide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406528
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Diphenyl-3-thiosemicarbazide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49341
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hydrazinecarbothioamide, N,2-diphenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hydrazinecarbothioamide, N,2-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5061956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Diphenyl-3-thiosemicarbazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N,2-DIPHENYLHYDRAZINECARBOTHIOAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KB33G3WJ3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Diphenyl-3-thiosemicarbazide
Reactant of Route 2
Reactant of Route 2
1,4-Diphenyl-3-thiosemicarbazide
Reactant of Route 3
Reactant of Route 3
1,4-Diphenyl-3-thiosemicarbazide
Reactant of Route 4
Reactant of Route 4
1,4-Diphenyl-3-thiosemicarbazide
Reactant of Route 5
1,4-Diphenyl-3-thiosemicarbazide
Reactant of Route 6
1,4-Diphenyl-3-thiosemicarbazide

Citations

For This Compound
7
Citations
S Nirdlinger - 1909 - books.google.com
Page 1 QD 401 .N72 B 535199 26216 M 1. On the Reactions of Diazoalkyls with 1-Phenyl-2-Methylurazole. 2. On the Rearrangement of the Tau- tomeric Salts of 1,4-Diphenyl-5- …
Number of citations: 0 books.google.com
JGS Gupta - Analytica Chimica Acta, 1968 - Elsevier
Microgram amounts of the 6 platinum-group metals in 5 stony and 3 iron meteorites were determined spectrophotometrically after perchloric acid decomposition and ion-exchange …
Number of citations: 28 www.sciencedirect.com
MN Moussa, AS Fouda, FI Taha… - Bulletin of the Korean …, 1988 - koreascience.kr
The effect of some thiosemicarbazide derivatives on corrosion of aluminium in 2M sodium hydroxide has been studied using thermometric, weight loss and hydrogen evolution …
Number of citations: 41 koreascience.kr
J Chandler - 1915 - books.google.com
Especial thanks are due to Associate Professor Acree, at whose suggestion the investigation was undertaken, and under whose careful guidance it has been carried out. …
Number of citations: 0 books.google.com
AA Muhammad, TA Nyijime… - Journal of Applied …, 2020 - revues.imist.ma
Aluminum (Al), one of the most comercially used metals is also susceptible to corrosion like iron and zinc when subjected to corrosive environments, either in the industries or during …
Number of citations: 11 revues.imist.ma
J Jaźwiński, O Staszewska-Krajewska - Journal of Molecular Structure, 2004 - Elsevier
Six new derivatives of mesoionic 3-phenyl-5-imino-1,2,3,4-oxatriazole imine have been obtained and investigated by 1 H, 13 C, 14 N, 15 N and 17 O NMR techniques. The 15 N and 17 …
Number of citations: 13 www.sciencedirect.com
JGS Gupta - Chemical Geology, 1968 - Elsevier
The abundances of the six platinum metals (Pt, Pd, etc.) in five stony and three iron meteorites have been determined by improved spectrophotometric methods, following perchloric acid …
Number of citations: 15 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.